molecular formula C20H18F3N3O4 B3887671 1-[4-[4-(4,5-Difluoro-2-nitrobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone

1-[4-[4-(4,5-Difluoro-2-nitrobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone

Cat. No.: B3887671
M. Wt: 421.4 g/mol
InChI Key: PWLPBBJHABMBEH-UHFFFAOYSA-N
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Description

1-[4-[4-(4,5-Difluoro-2-nitrobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone is a complex organic compound characterized by the presence of multiple fluorine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-(4,5-Difluoro-2-nitrobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone typically involves multiple steps. One common method starts with the nitration of a difluorobenzene derivative to introduce nitro groups. This is followed by a series of reactions to introduce the piperazine and ethanone moieties. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-(4,5-Difluoro-2-nitrobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups in place of the fluorine atoms .

Scientific Research Applications

1-[4-[4-(4,5-Difluoro-2-nitrobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[4-[4-(4,5-Difluoro-2-nitrobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and fluorine groups. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[4-(4,5-Difluoro-2-nitrobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone is unique due to its combination of multiple functional groups, including nitro, fluorine, piperazine, and ethanone. This combination provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[4-[4-(4,5-difluoro-2-nitrobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O4/c1-11-7-19(17(23)8-13(11)12(2)27)24-3-5-25(6-4-24)20(28)14-9-15(21)16(22)10-18(14)26(29)30/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLPBBJHABMBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)F)N2CCN(CC2)C(=O)C3=CC(=C(C=C3[N+](=O)[O-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-[4-(4,5-Difluoro-2-nitrobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone
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1-[4-[4-(4,5-Difluoro-2-nitrobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone
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1-[4-[4-(4,5-Difluoro-2-nitrobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone
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1-[4-[4-(4,5-Difluoro-2-nitrobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone
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1-[4-[4-(4,5-Difluoro-2-nitrobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone
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1-[4-[4-(4,5-Difluoro-2-nitrobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone

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